![molecular formula C13H9F2NO B7461379 2,5-difluoro-N-phenylbenzamide](/img/structure/B7461379.png)
2,5-difluoro-N-phenylbenzamide
Overview
Description
2,5-difluoro-N-phenylbenzamide is a synthetic compound that has gained attention in the scientific community due to its potential in various applications. This compound is also known as DFB and has a molecular formula of C13H9F2NO. It is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Synthesis and Medicinal Applications :
- 2,5-difluoro-N-phenylbenzamide and its derivatives have been studied for their potential in the synthesis of spirooxindoles, which are valuable in medicinal chemistry (Yu, Ju, Wang, & Yu, 2011).
- Studies on the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives have provided insights relevant for pharmaceutical applications (Galal, Shalaby, Abouelsayed, Ibrahim, Al-Ashkar, & Hanna, 2018).
Material Science and Chemistry :
- Research on N-phenylbenzamide derivatives has contributed to the development of molecular rectifiers for electron transport, with potential applications in molecular electronics (Ding, Koepf, Koenigsmann, Batra, Venkataraman, Negre, Brudvig, Crabtree, Schmuttenmaer, & Batista, 2015).
- The study of gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamide derivatives contributes to understanding reaction mechanisms in mass spectrometry, crucial for analytical chemistry (Zhou, Pan, Cao, Wu, & Jiang, 2007).
Aggregation and Crystallography :
- Investigations into the crystal structure and aggregation behaviors of N-phenylbenzamide derivatives, such as the study of short C–H⋯F interactions, are significant for understanding molecular interactions in crystal engineering (Mocilac, Osman, & Gallagher, 2016).
Antifungal and Insecticidal Applications :
- Some derivatives of N-phenylbenzamide, such as 2-chloro-N-phenylbenzamide, have shown promising antifungal activities, which could lead to the development of new fungicides (Wen-liang, 2011).
- Novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties have been synthesized and tested for insecticidal activity against various pests, highlighting their potential in pest control (Zhang, Chen, & Du, 2023).
properties
IUPAC Name |
2,5-difluoro-N-phenylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKHOEAOGXCFFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-phenylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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